molecular formula C20H21NO B563378 Cyclobenzaprine-d3 N-Oxide CAS No. 1189877-07-3

Cyclobenzaprine-d3 N-Oxide

Cat. No.: B563378
CAS No.: 1189877-07-3
M. Wt: 294.412
InChI Key: CWVULMRJHWMZLY-FIBGUPNXSA-N
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Description

Cyclobenzaprine-d3 N-Oxide is a deuterium-labeled analogue of Cyclobenzaprine N-Oxide. This compound is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling. Cyclobenzaprine itself is a muscle relaxant used to treat muscle spasms from musculoskeletal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobenzaprine-d3 N-Oxide involves the deuterium labeling of Cyclobenzaprine N-Oxide. The process typically includes the introduction of deuterium atoms into the molecular structure of Cyclobenzaprine N-Oxide through isotopic exchange reactions. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. Quality control measures, including chromatography and mass spectrometry, are employed to verify the incorporation of deuterium and the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Cyclobenzaprine-d3 N-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce deuterium-labeled Cyclobenzaprine.

Scientific Research Applications

Cyclobenzaprine-d3 N-Oxide is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: It helps in tracing metabolic pathways and understanding the metabolism of Cyclobenzaprine in biological systems.

    Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Cyclobenzaprine.

    Industry: It is used in the development of new formulations and drug delivery systems, particularly for muscle relaxants.

Mechanism of Action

Cyclobenzaprine-d3 N-Oxide exerts its effects by acting on the central nervous system, specifically the brainstem. It is a 5-HT2 receptor antagonist, which helps in relieving muscle spasms by reducing tonic somatic motor activity. The compound does not directly affect the muscles but works through the central nervous system pathways.

Comparison with Similar Compounds

    Cyclobenzaprine N-Oxide: The non-deuterated analogue of Cyclobenzaprine-d3 N-Oxide.

    Desmethyl Cyclobenzaprine: A major metabolite of Cyclobenzaprine.

    Cyclobenzaprine: The parent compound used as a muscle relaxant.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research compared to its non-deuterated counterparts.

Properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVULMRJHWMZLY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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